(2E)-N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thienyl group, a dimethylphenyl group, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the thienyl acrylamide backbone: This step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine to form the thienyl acrylamide backbone.
Introduction of the dimethylphenyl group: This step involves the reaction of the intermediate with 3,4-dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl and phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Organochlorine compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C22H21N3O3S3 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
(E)-N-[[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C22H21N3O3S3/c1-15-5-6-18(14-16(15)2)25-31(27,28)20-10-7-17(8-11-20)23-22(29)24-21(26)12-9-19-4-3-13-30-19/h3-14,25H,1-2H3,(H2,23,24,26,29)/b12-9+ |
InChI Key |
FEJISPKEQQEDOU-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3)C |
Origin of Product |
United States |
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